5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C9H8O3 It is a derivative of indanone, characterized by the presence of two hydroxyl groups at the 5 and 6 positions and a ketone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one typically involves the hydroxylation of 2,3-dihydro-1H-inden-1-one. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroxyindanols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 5,6-dihydroxy-1,4-indenquinone.
Reduction: Formation of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups makes it a candidate for scavenging free radicals and protecting cells from oxidative stress.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules. Its derivatives may exhibit anti-inflammatory, anticancer, or neuroprotective activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one involves its ability to interact with biological molecules through hydrogen bonding and redox reactions. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative damage. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the hydroxyl groups, making it less reactive in redox reactions.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties and reactivity.
1-Indanone: A simpler structure without additional functional groups, limiting its versatility in synthetic applications.
Uniqueness: 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxyl and ketone functional groups. This combination allows for a wide range of chemical reactions and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5,6-dihydroxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDAUVLSCBKCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469097 | |
Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124702-80-3 | |
Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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